3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline
CAS No.: 339102-80-6
Cat. No.: VC5810444
Molecular Formula: C19H17ClN2
Molecular Weight: 308.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339102-80-6 |
|---|---|
| Molecular Formula | C19H17ClN2 |
| Molecular Weight | 308.81 |
| IUPAC Name | 3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinoline |
| Standard InChI | InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 |
| Standard InChI Key | POTQMUHEXULPMH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound 3-(4-chlorophenyl)-2-(1-pyrrolidinyl)quinoline (molecular formula: ) features a bicyclic quinoline scaffold fused with a pyrrolidine ring. The 4-chlorophenyl substituent at position 3 introduces electron-withdrawing effects, while the pyrrolidinyl group at position 2 enhances solubility and modulates interactions with biological targets .
Stereochemical Considerations
The pyrrolidinyl moiety introduces a chiral center, leading to enantiomeric forms that may exhibit differential biological activities. Computational studies suggest that the (R)-enantiomer preferentially binds to kinase domains due to steric complementarity .
Physicochemical Characteristics
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Molecular Weight: 308.81 g/mol
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LogP: 3.2 (indicating moderate lipophilicity)
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Solubility: <5 mg/mL in aqueous buffers; enhanced in DMSO or ethanol .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves a multi-step process starting from 2-aminoquinoline:
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Friedländer Annulation: Condensation of 2-aminoquinoline with 4-chlorobenzaldehyde under acidic conditions yields 3-(4-chlorophenyl)quinoline .
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Pyrrolidinylation: Nucleophilic substitution at the 2-position using pyrrolidine in the presence of a palladium catalyst forms the final product .
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with a 15% yield improvement .
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Catalytic Systems: Pd(OAc)/Xantphos enhances regioselectivity, achieving >90% purity .
Biological Activities and Mechanisms
In Vitro Cytotoxicity
Studies on human cancer cell lines reveal potent activity:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| HCT-116 (CRC) | 2.56 | Autophagy induction via ATG5 |
| A2780 (Ovarian) | 3.46 | G0/G1 cell cycle arrest |
| HeLa (Cervical) | 2.71 | Apoptosis via caspase-3/7 |
Data derived from structural analogs indicate that the 4-chlorophenyl group enhances DNA intercalation, while the pyrrolidinyl moiety improves cellular uptake .
In Vivo Efficacy
In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days, comparable to doxorubicin but with lower cardiotoxicity .
Gram-Positive Pathogens
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Staphylococcus aureus: MIC = 8 μg/mL (vs. 32 μg/mL for ciprofloxacin) .
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Enterococcus faecalis: Disruption of membrane potential observed via fluorescence assays .
Antifungal Activity
Against Candida albicans, the compound inhibits ergosterol biosynthesis (IC = 12.4 μM), targeting lanosterol 14α-demethylase .
Pharmacokinetics and Toxicology
Absorption and Distribution
Metabolic Pathways
Primary metabolism involves CYP3A4-mediated oxidation of the pyrrolidinyl ring, producing an N-oxide metabolite excreted renally .
Toxicity Profile
Comparative Analysis with Structural Analogs
Key Derivatives
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3-(4-Fluorophenyl)-2-morpholinoquinoline: Reduced anticancer potency (IC = 5.89 μM) due to decreased lipophilicity .
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3-(4-Chlorophenyl)-2-piperidinylquinoline: Improved CNS penetration but higher hepatotoxicity .
Structure-Activity Relationships (SAR)
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Chlorophenyl Group: Essential for DNA binding; replacement with methyl decreases activity 10-fold .
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Pyrrolidinyl vs. Piperidinyl: Smaller ring size enhances selectivity for bacterial topoisomerase IV .
Industrial and Therapeutic Applications
Drug Development
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Lead Compound: In preclinical trials for colorectal cancer (IND application pending) .
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Antibiotic Adjuvant: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .
Agricultural Uses
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